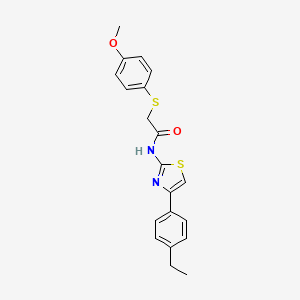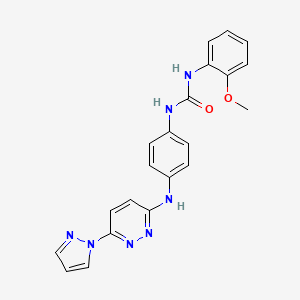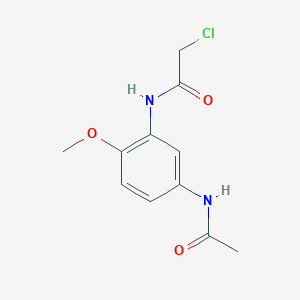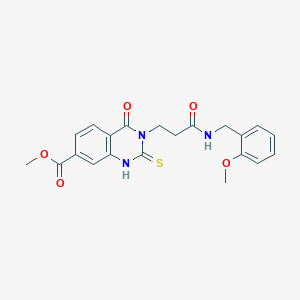
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, commonly known as ETPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. ETPTA is a thiazole-based compound that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
Synthesis and Antimicrobial Activities
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, new thiazole derivatives have shown significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents (Saravanan et al., 2010). Another study on the synthesis of thiazoles and their fused derivatives found antimicrobial activity against bacterial and fungal isolates, demonstrating the versatility of thiazole compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer and Antiviral Properties
Research has identified thiazole derivatives with selective inhibition of leukemia cell lines, suggesting their potential in anticancer therapy. A study highlighted compounds demonstrating selective inhibition, revealing the therapeutic potential of thiazole compounds against certain types of cancer (Havrylyuk et al., 2013). Moreover, the synthesis and evaluation of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and/or anti-inflammatory properties, further supporting the therapeutic applications of thiazole derivatives (Koppireddi et al., 2013).
Optoelectronic Applications
Thiazole-based compounds have also been explored for their optoelectronic properties, indicating their potential in materials science. A study on thiazole-based polythiophenes investigated their electrochemical polymerization and optoelectronic properties, showcasing the application of thiazole derivatives in developing conducting polymers with desirable optical and electronic properties (Camurlu & Guven, 2015).
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-14-4-6-15(7-5-14)18-12-26-20(21-18)22-19(23)13-25-17-10-8-16(24-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHKZQCBKZHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)
![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)

